molecular formula C22H25ClFN3O2S B2504338 N-(6-fluorobenzo[d]thiazol-2-yl)-3,4-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride CAS No. 1327608-19-4

N-(6-fluorobenzo[d]thiazol-2-yl)-3,4-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride

Cat. No. B2504338
CAS RN: 1327608-19-4
M. Wt: 449.97
InChI Key: PIWWJXICDCLEJH-UHFFFAOYSA-N
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Description

The compound "N-(6-fluorobenzo[d]thiazol-2-yl)-3,4-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride" is a chemically synthesized molecule that appears to be related to a class of compounds known for their biological activities. The benzothiazole moiety is a common feature in molecules with various pharmacological properties, including antibacterial and anticancer activities. The presence of a fluorine atom on the benzothiazole ring can significantly affect the molecule's reactivity and biological activity due to the electronegative nature of fluorine .

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves the reaction of 2-aminobenzothiazole with various reagents to introduce different substituents on the benzothiazole core. For example, in one study, chloroacetyl chloride and hydrazine hydrate were used to create novel antibacterial agents with a quinoline linkage . Although the specific synthesis of the compound is not detailed in the provided papers, it likely follows a similar multi-step synthetic route involving acylation, cyclization, and amide formation reactions.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of a benzene ring fused to a thiazole ring. Substituents on the benzothiazole core, such as fluorine, can influence the electronic distribution and steric hindrance, which in turn can affect the molecule's binding affinity to biological targets. The morpholinoethyl group attached to the benzamide moiety could provide additional conformational flexibility and potential interactions with biological receptors .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions depending on their substituents. For instance, thioamide derivatives of benzothiazole have been shown to exhibit fluorogenic chemodosimetric behavior, particularly with Hg2+ ions, indicating that these compounds can act as sensors or probes in chemical detection applications . The reactivity of the amide group and the presence of a fluorine atom could also play a role in the compound's interaction with biological targets, potentially leading to anticancer or antibacterial activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. The introduction of electron-withdrawing groups like fluorine can affect the compound's lipophilicity, solubility, and overall stability. These properties are crucial for the compound's bioavailability and pharmacokinetics. The morpholinoethyl group could enhance the solubility of the compound in biological fluids, which is important for its potential use as a pharmaceutical agent . The specific physical and chemical properties of the compound would need to be determined experimentally.

Scientific Research Applications

Synthesis and Biological Evaluation

Research on compounds related to N-(6-fluorobenzo[d]thiazol-2-yl)-3,4-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride focuses on their synthesis and potential biological activities. Studies have synthesized various derivatives to explore their antimicrobial, antifungal, and potential anticancer activities. For instance, Patel et al. (2009) synthesized fluorine-containing benzothiazole derivatives with different functional groups to screen for their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. This research highlights the compound's versatility in drug discovery, pointing towards its relevance in developing new therapeutic agents (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).

Antimycobacterial and Antifungal Properties

Another study by Sathe et al. (2011) synthesized and evaluated the antimycobacterial activity of fluorinated benzothiazolo imidazole compounds, indicating promising anti-microbial properties. Such findings are essential for addressing the global health challenge posed by antimicrobial resistance, suggesting the potential of these compounds in developing new antimicrobial agents (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).

Potential in Anticancer Research

Research into the structural and functional aspects of related molecules has also been conducted. For example, the study by Prasad et al. (2018) on (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone revealed its antiproliferative activity, showcasing the compound's potential in anticancer research. Such studies are crucial for identifying new therapeutic targets and understanding the molecular mechanisms of cancer progression (Prasad, Anandakumar, Raghu, Reddy, Urs, & Naveen, 2018).

Future Directions

The future directions for this compound could involve further exploration of its anti-inflammatory properties and potential applications in the treatment of diseases involving inflammation .

properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethyl-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O2S.ClH/c1-15-3-4-17(13-16(15)2)21(27)26(8-7-25-9-11-28-12-10-25)22-24-19-6-5-18(23)14-20(19)29-22;/h3-6,13-14H,7-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIWWJXICDCLEJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N(CCN2CCOCC2)C3=NC4=C(S3)C=C(C=C4)F)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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